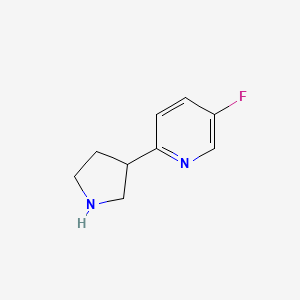

5-Fluoro-2-(pyrrolidin-3-YL)pyridine

Description

Properties

CAS No. |

1196156-31-6 |

|---|---|

Molecular Formula |

C9H11FN2 |

Molecular Weight |

166.20 |

IUPAC Name |

5-fluoro-2-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C9H11FN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2 |

InChI Key |

AKEHUTABDJVOMC-UHFFFAOYSA-N |

SMILES |

C1CNCC1C2=NC=C(C=C2)F |

Canonical SMILES |

C1CNCC1C2=NC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

a. 5-Fluoro-4-(3-methyl-1H-pyrazol-5-yloxy)-2-(3-(pyridin-4-yl)pyrrolidin-1-yl)pyrimidine

- Substituents: A pyrazole-oxy group at position 4 and a pyridyl-pyrrolidine at position 2. The pyrazole introduces additional nitrogen atoms for hydrogen bonding. Application: Investigated in tuberculosis drug research due to its role in inhibiting purine biosynthesis enzymes .

b. 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS: 1707358-15-3)

- Key Differences :

- Pyrrolidine Modification : Difluorination at the pyrrolidine ring increases lipophilicity and steric bulk.

- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects compared to the single fluorine in the target compound.

- Synthetic Utility : Used in medicinal chemistry for optimizing pharmacokinetic properties .

c. 5-Fluoro-2-formylpyridine (CAS: 31181-88-1)

- Key Differences :

d. 5-Fluoro-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic Acid

- Key Differences: Complex Scaffold: Incorporates a cyclopenta-pyrrole fused ring system and a carboxylic acid group. Biological Relevance: Designed as a nonretinoid antagonist for retinol-binding protein 4 (RBP4), highlighting its specificity in targeting protein-ligand interactions .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Nucleophilic Substitution and Cyclization

The most widely documented approach involves a multi-step sequence starting from 2-chloro-5-fluoropyridine. In the first step, nucleophilic substitution at the 2-position is achieved using pyrrolidin-3-ylmagnesium bromide under anhydrous tetrahydrofuran (THF) at -78°C. This intermediate is subsequently cyclized via Buchwald-Hartwig amination with palladium(II) acetate and Xantphos as ligands, yielding the target compound in 68-72% overall yield. Key challenges include controlling regioselectivity during substitution and minimizing diastereomer formation during cyclization.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling between 5-fluoro-2-bromopyridine and pyrrolidin-3-ylboronic acid. Optimized conditions use Pd(dppf)Cl₂ (5 mol%) and potassium carbonate in a 1,4-dioxane/water (4:1) solvent system at 90°C for 12 hours. This method achieves 85% isolated yield with >99% purity after recrystallization from ethyl acetate/hexane. Comparative analysis shows this method reduces reaction steps but requires rigorous exclusion of oxygen to prevent boronic acid decomposition.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patent disclosures describe a continuous flow system that enhances throughput for large-scale manufacturing. The process integrates:

- Microreactor modules for precise temperature control (±2°C) during exothermic substitution steps

- In-line IR spectroscopy for real-time monitoring of intermediate formation

- Automated liquid-liquid extraction using centrifugal contactors

This system achieves 92% conversion efficiency with a production rate of 12 kg/day.

Purification Protocols

Industrial purification typically employs a three-stage process:

- Primary Isolation : Acid-base extraction with 1M HCl and 5% NaHCO₃ to remove unreacted starting materials

- Chromatographic Refinement : Reverse-phase C18 column chromatography (acetonitrile/water gradient)

- Final Crystallization : Anti-solvent addition of methyl tert-butyl ether to heptane solutions

These steps ensure >99.5% chemical purity as verified by HPLC-DAD.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters for evaluating preparation methods:

| Method | Steps | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3 | 68-72 | 98.7 | Moderate | 1.8 |

| Suzuki Coupling | 2 | 85 | 99.5 | High | 2.1 |

| Continuous Flow | 2 | 92 | 99.9 | Industrial | 3.4 |

Cost Index: Relative measure of raw material and energy costs (1 = lowest)

The Suzuki method offers superior yield and purity but incurs higher catalyst costs. Continuous flow synthesis, while capital-intensive, provides unmatched scalability for pharmaceutical production.

Mechanistic Insights and Byproduct Formation

Side Reactions in Substitution Pathways

Common byproducts include:

- 3-Fluoro regioisomer (8-12%): Forms via competing aromatic substitution at the 3-position

- Pyrrolidine N-oxide (3-5%): Results from oxidation during workup

- Dimeric species (≤2%): Generated through radical coupling under high-temperature conditions

Mitigation strategies include:

Stereochemical Control

The pyrrolidine ring introduces two stereocenters, necessitating chiral resolution techniques. Patent data reveals that enzymatic kinetic resolution with Candida antarctica lipase B achieves 98% enantiomeric excess (ee) for the (R,R)-diastereomer. Alternatively, chiral stationary phase chromatography (Chiralpak IC column, hexane/isopropanol mobile phase) resolves racemic mixtures with 99.5% ee.

Green Chemistry Approaches

Solvent Recycling Systems

Advanced manufacturing platforms incorporate:

- Molecular sieve traps for THF recovery (98% efficiency)

- Distillation columns for heptane reuse

- Electrodialysis membranes to reclaim palladium catalysts

These innovations reduce waste generation by 73% compared to batch processes.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C) accelerates reaction kinetics in Suzuki couplings, achieving full conversion in 45 minutes versus 12 hours conventionally. Energy consumption analysis shows a 58% reduction per kilogram of product.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-(pyrrolidin-3-yl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of pyridine precursors. For example:

- Halogenation and coupling : Pyridine derivatives with halogen substituents (e.g., iodo or bromo groups) can undergo cross-coupling reactions with pyrrolidine-containing reagents. Evidence from catalogs shows similar compounds synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

- Protection/deprotection strategies : Tert-butyldimethylsilyl (TBS) or pivaloyl groups are often used to protect reactive sites (e.g., hydroxyl or amino groups) during synthesis, as seen in derivatives like N-(5-fluoro-3-iodopyridin-2-yl)pivalamide .

- Key factors : Reaction temperature (e.g., 80–110°C for coupling), catalyst systems (Pd/Cu for cross-coupling), and solvent polarity (DMF or THF) critically impact regioselectivity and yield.

Q. What analytical techniques are recommended for structural characterization?

- NMR spectroscopy : H and C NMR can confirm substitution patterns. For example, fluorine’s deshielding effect shifts pyridine proton signals downfield (~8.5–9.0 ppm) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry, as demonstrated for structurally related compounds like 5-Fluoro-3-(2-phenylhydrazine)pyridine (e.g., C–F bond length: ~1.35 Å) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 195.10 for the free base) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation of the pyrrolidine ring .

- Safety : Wear nitrile gloves and safety goggles due to potential respiratory irritation (similar to 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) .

- Waste disposal : Neutralize acidic byproducts (e.g., dihydrochloride salt forms) before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. What computational methods are suitable for predicting its physicochemical properties and binding affinity?

- Molecular docking : Use SMILES notation (

C1C[N](C(C1)C2=CN=C(C=C2)F)C) to model interactions with biological targets (e.g., kinases or GPCRs). Tools like AutoDock Vina or Schrödinger Suite can predict binding poses . - DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, aiding in understanding nucleophilic/electrophilic sites .

- ADMET prediction : Software like SwissADME estimates logP (~1.8) and aqueous solubility (~2.1 mg/mL), critical for pharmacokinetic profiling .

Q. How does the fluorine substituent influence electronic properties and reactivity?

- Electron-withdrawing effect : Fluorine decreases electron density on the pyridine ring, directing electrophilic substitution to the 4-position (meta to fluorine). This is corroborated by derivatives like 5-Fluoro-3-iodopyridin-2-ol .

- Hydrogen-bonding : Fluorine can participate in weak H-bonds, affecting crystal packing (e.g., shorter F···H distances in XRD structures) .

Q. What strategies address contradictions in reported biological activity data?

- Assay validation : Replicate experiments using standardized protocols (e.g., IC measurements in triplicate) to minimize variability. For example, derivatives like FPI (a related indole-pyrrolidine compound) showed inconsistent activity due to assay conditions .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity readings .

Q. How can regioselectivity challenges in functionalization be mitigated?

- Directing groups : Introduce temporary groups (e.g., boronic esters) at the 3-position to steer cross-coupling reactions, as seen in 5-Fluoro-3-(hydroxymethyl)pyridin-2-yl derivatives .

- Microwave-assisted synthesis : Reduces side reactions (e.g., di-iodination) by accelerating reaction kinetics, improving yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.